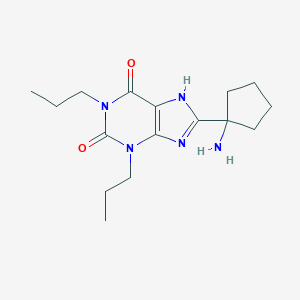

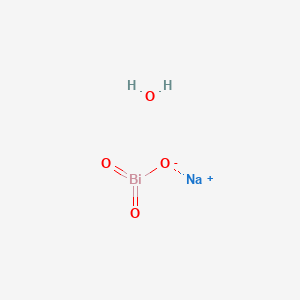

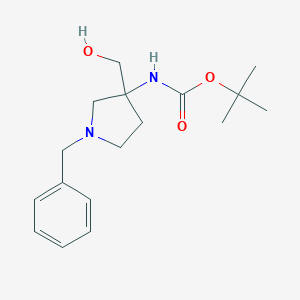

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

説明

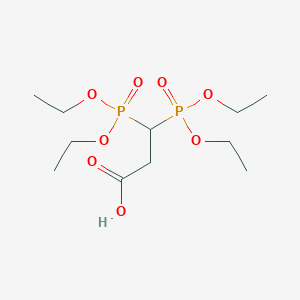

Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a compound that can be synthesized from amino acid derivatives and is relevant in the context of chiral chemistry and the synthesis of biologically active molecules. The compound's structure includes a pyrrolidine ring, a common motif in many pharmaceuticals, and its tert-butyl group can be useful for protection during synthesis and may also serve as an NMR tag in certain applications .

Synthesis Analysis

The synthesis of related compounds often begins with amino acids or their derivatives. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale, involving steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate related to biotin, was synthesized from L-cystine . These methods could potentially be adapted for the synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been characterized using various spectroscopic methods, including NMR and mass spectrometry. For example, O-tert-Butyltyrosine was shown to have a tert-butyl group that presents an outstanding NMR tag, which can be observed in one-dimensional (1)H NMR spectra without isotope labeling . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular configurations .

Chemical Reactions Analysis

The tert-butyl group is often used in chemical synthesis as a protective group due to its steric bulk and ease of removal. For example, the tert-butyl group in tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is used for protection during the synthesis of biotin intermediates . The tert-butyl group can also influence the outcome of reactions, such as in the synthesis of enantiomerically pure compounds where it can be used as a chiral auxiliary .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are influenced by the presence of the tert-butyl group. Gas-liquid chromatography and mass spectral analysis have been used to analyze tert-butyl derivatives, demonstrating that these compounds have characteristic fragmentation patterns and can be separated based on their physical properties 10. The tert-butyl group's steric bulk also affects the compound's solubility and reactivity, which are important considerations in synthesis and application.

科学的研究の応用

Environmental Occurrence and Fate

Synthetic Phenolic Antioxidants :Research has been conducted on synthetic phenolic antioxidants (SPAs), which, like tert-butyl-based compounds, are used to inhibit oxidation in various products. SPAs, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in humans. These studies highlight the environmental persistence and human exposure pathways of these compounds, suggesting the need for future research on contamination, environmental behaviors, and toxicity effects of novel SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).

Biodegradation and Environmental Impact

Microbial Degradation of Ethers :Regarding the biodegradation of ethers, a review on microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface discusses the thermodynamics of degradation processes utilizing various terminal electron acceptors and the aerobic degradation pathways of MTBE and TBA. This review emphasizes the potential for biodegradation under oxic and nearly all anoxic conditions, though degradation rates and pathways under specific conditions remain less understood. The study calls for further research on site-specific conditions that influence the biodegradability of such compounds (Schmidt et al., 2004).

Industrial and Commercial Applications

Synthetic Routes and Industrial Applications :Research into the synthesis of complex molecules like vandetanib highlights the use of tert-butyl-based intermediates, demonstrating the importance of these compounds in the development of pharmaceuticals and other high-value chemicals. Such studies showcase the versatility and commercial value of tert-butyl-based compounds in industrial-scale synthesis, providing insights into more efficient and potentially less environmentally impactful production methods (Mi, 2015).

Environmental Remediation Techniques

Adsorption of Environmental Pollutants :Investigations into the adsorption techniques for the removal of MTBE from water reflect on the broader applicability of adsorption methods for the remediation of water contaminated with tert-butyl-based compounds. These studies summarize the effectiveness of various adsorbents, including activated carbon, minerals, and composites, in eliminating these pollutants from aqueous solutions. Such research underscores the significance of developing and understanding adsorbents' affinity toward tert-butyl-based compounds for environmental remediation purposes (Vakili et al., 2017).

特性

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)

![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)